

# Application Notes and Protocols for Novolac Resins in Photoresists

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This document provides a detailed overview of the application of novolac resins in photoresists, a critical component in microfabrication and semiconductor manufacturing.[\[1\]](#)[\[2\]](#) These notes include the fundamental chemistry, experimental protocols for photoresist processing, and quantitative data for process optimization.

## Introduction to Novolac-Based Photoresists

Novolac resins are phenol-formaldehyde polymers that serve as the backbone of a widely used class of photoresists.[\[1\]](#)[\[2\]](#) Specifically, in positive-tone photoresists, novolac resins are combined with a photoactive compound (PAC), most commonly a diazonaphthoquinone (DNQ).[\[1\]](#)[\[3\]](#)[\[4\]](#) This combination provides excellent adhesion, thermal stability, and etch resistance, making them a cornerstone material in photolithography.[\[1\]](#)[\[3\]](#)

The functionality of these photoresists relies on a change in the solubility of the novolac resin in an aqueous alkaline developer upon exposure to ultraviolet (UV) light.[\[4\]](#) In its unexposed state, the DNQ acts as a dissolution inhibitor, preventing the novolac resin from dissolving in the developer.[\[4\]](#) Upon exposure to UV radiation, the DNQ undergoes a chemical transformation, converting into a carboxylic acid, which in turn increases the dissolution rate of the novolac resin in the exposed areas.[\[2\]](#)[\[5\]](#)

## Chemical Principles and Signaling Pathway

The key chemical transformation in DNQ-novolac photoresists is the photolysis of the diazonaphthoquinone (DNQ). This process can be summarized in the following steps:

- Photoexcitation: The DNQ molecule absorbs a photon of UV light, typically in the range of 350-450 nm, leading to an excited state.[2]
- Nitrogen Elimination: The excited DNQ molecule undergoes a Wolff rearrangement, eliminating a molecule of nitrogen gas ( $N_2$ ) and forming a highly reactive ketene intermediate.[2][6]
- Hydrolysis: In the presence of water molecules within the photoresist film, the ketene intermediate is hydrolyzed to form indene carboxylic acid.[2]

This newly formed carboxylic acid is highly soluble in the aqueous alkaline developer, and its presence renders the exposed regions of the novolac resin soluble.

**Fig. 1:** Novolac resin structure and DNQ photolysis pathway.

## Quantitative Data for Novolac-Based Photoresists

The performance of a photoresist is characterized by several key parameters. The following table summarizes typical properties and processing parameters for novolac-based photoresists.

Parameter	Typical Value/Range	Description
Resin Composition		
Novolac Resin	15-30% by weight	Phenol-formaldehyde polymer binder.[3]
Photoactive Compound (PAC)	~20% by weight of novolac	Typically Diazo-naphthoquinone (DNQ).[7]
Solvent	Balance	e.g., Propylene glycol monomethyl ether acetate (PGMEA).[3]
Physical Properties		
Solids Content	28.3% (for AZ 5214E)	Percentage of non-volatile components.[8][9]
Viscosity	24.0 cSt at 25°C (for AZ 5214E)	Affects spin coating thickness.[8][9]
Processing Parameters		
Spin Speed	2000 - 6000 rpm	Determines the film thickness.
Film Thickness	1.14 - 1.98 µm (for AZ 5214E at 2000-6000 rpm)	Thickness of the photoresist layer.[9]
Soft Bake	90 - 110 °C for 60-120 s	To remove excess solvent before exposure.
Exposure Wavelength	310 - 420 nm	Spectral sensitivity range for DNQ-novolac resists.[8]
Exposure Dose	Varies with resist and thickness	Energy required for complete PAC conversion.
Post-Exposure Bake (PEB)	110 - 130 °C for 1-5 min	To reduce standing wave effects and improve resolution.[10]
Developer	0.26N TMAH (Tetramethyl-ammonium hydroxide)	Aqueous alkaline solution for development.[7]

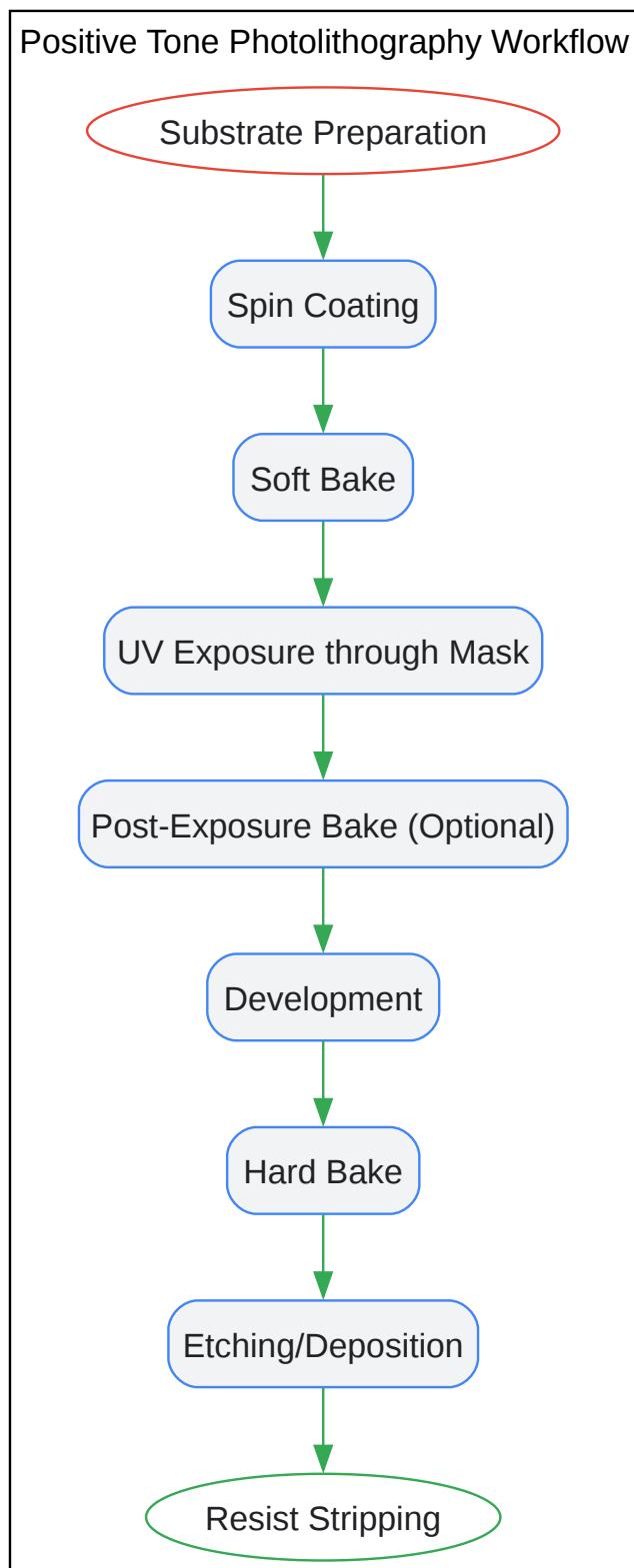
Development Time	30 - 60 s	Time required to dissolve exposed regions.
<hr/>		
Resolution	Sub-micron to several microns	The smallest feature size that can be reliably patterned.
Sensitivity	Varies	The minimum exposure dose to clear the resist.

## Experimental Protocols

The following protocols provide a detailed methodology for the key steps in using novolac-based photoresists for photolithography.

- **Dissolution of Novolac Resin:** In a clean, dry amber glass bottle, dissolve the novolac resin in the chosen solvent (e.g., PGMEA) at the desired weight percentage (typically 15-30%).<sup>[3]</sup> Use a magnetic stirrer to ensure complete dissolution. This may take several hours.
- **Addition of Photoactive Compound:** Once the resin is fully dissolved, add the DNQ photoactive compound. The amount is typically around 20% of the novolac resin's weight.<sup>[7]</sup>
- **Mixing:** Continue stirring the solution in the dark until the DNQ is completely dissolved.
- **Filtration:** Filter the photoresist solution through a 0.2 µm or 0.1 µm filter to remove any particulate contaminants.<sup>[8]</sup>
- **Storage:** Store the formulated photoresist in a tightly sealed, light-proof container at the recommended temperature (typically refrigerated).

The following diagram illustrates the standard workflow for positive-tone photolithography using a DNQ-novolac photoresist.



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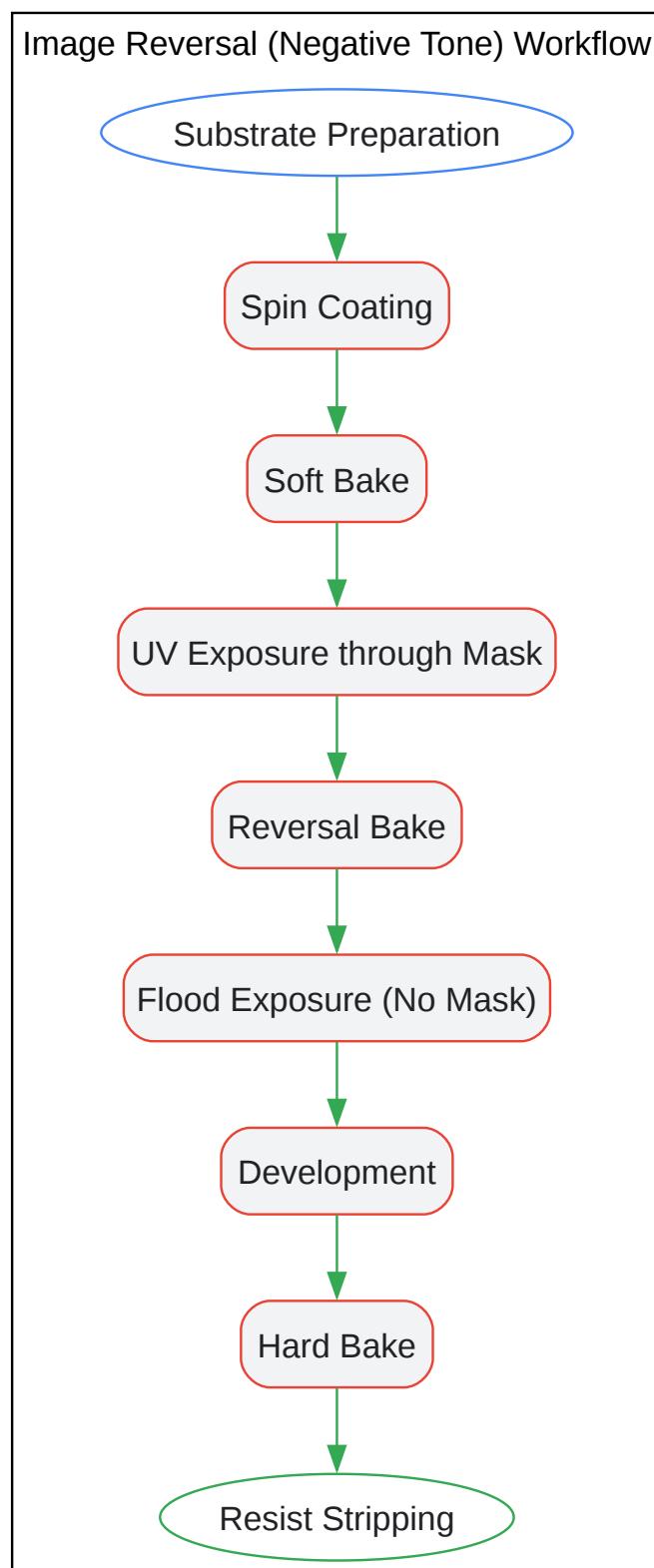
**Fig. 2:** Standard photolithography workflow for positive resists.

- Substrate Preparation:
  - Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., Piranha clean or RCA clean) to remove organic and inorganic contaminants.
  - Dehydrate the substrate by baking it on a hotplate at 150-200°C for at least 30 minutes to ensure good photoresist adhesion.
  - Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), if necessary.
- Spin Coating:
  - Dispense the photoresist onto the center of the substrate.
  - Spin the substrate at a predetermined speed (e.g., 2000-6000 rpm) for 30-60 seconds to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.
- Soft Bake (Pre-bake):
  - Place the coated substrate on a hotplate at a temperature between 90°C and 110°C for 60 to 120 seconds. This step removes the majority of the solvent from the photoresist film.
- Exposure:
  - Align the photomask over the photoresist-coated substrate.
  - Expose the substrate to UV light of the appropriate wavelength (e.g., i-line at 365 nm) with a specific dose. The optimal dose depends on the photoresist thickness and sensitivity.
- Post-Exposure Bake (PEB):
  - (Optional but recommended for high-resolution features) Bake the substrate on a hotplate at a temperature between 110°C and 130°C for 60 to 120 seconds.[\[10\]](#) This step helps to reduce the effects of standing waves in the resist and smooth the feature sidewalls.
- Development:

- Immerse the substrate in an aqueous alkaline developer, such as 0.26N TMAH, for a specified time (typically 30-60 seconds).<sup>[7]</sup> Agitation can be used to improve the uniformity of the development.
- The exposed regions of the photoresist will dissolve in the developer.
- Rinse and Dry:
  - Rinse the substrate with deionized (DI) water to stop the development process.
  - Dry the substrate using a nitrogen gun.
- Hard Bake (Post-bake):
  - Bake the substrate on a hotplate or in an oven at a temperature of 120-150°C for several minutes. This step improves the adhesion and chemical resistance of the patterned photoresist for subsequent etching or deposition processes.
- Pattern Transfer (Etching or Deposition):
  - Use the patterned photoresist as a mask for subsequent processes like wet etching, dry etching (e.g., reactive ion etching), or material deposition (e.g., metal evaporation).
- Resist Stripping:
  - After the pattern transfer is complete, remove the remaining photoresist using a suitable solvent (e.g., acetone or a commercial resist stripper).

## Negative Tone Process with Novolac Resins

While DNQ-novolac resists are inherently positive-tone, some formulations, like AZ 5214E, can be used in an "image reversal" mode to create negative-tone patterns.<sup>[8][9]</sup> This is achieved through a post-exposure bake that induces cross-linking in the exposed areas, rendering them insoluble in the developer.<sup>[8]</sup> A subsequent flood exposure makes the previously unexposed areas soluble.



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**Fig. 3:** Image reversal workflow for negative tone patterns.

By following these protocols and understanding the underlying chemical principles, researchers can effectively utilize novolac-based photoresists for a wide range of microfabrication applications.

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